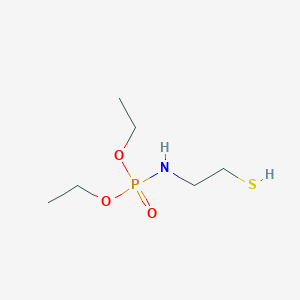
Diethyl N-(2-sulfanylethyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(2-sulfanylethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both sulfur and phosphorus in its structure makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-(2-sulfanylethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with a thiol compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Another method involves the use of silylated phosphinic acids and esters in a Staudinger reaction with azido compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-(2-sulfanylethyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different phosphoramidate derivatives.
Substitution: The phosphoramidate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various phosphoramidate derivatives .
Applications De Recherche Scientifique
Diethyl N-(2-sulfanylethyl)phosphoramidate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the preparation of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl N-(2-sulfanylethyl)phosphoramidate involves its interaction with molecular targets through its phosphoramidate group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl N-(2-sulfanylethyl)phosphoramidate include:
Diethyl phosphoramidate: A simpler compound without the sulfur atom.
Phosphonamidates: Compounds with similar phosphorus-nitrogen linkages but different substituents.
Phosphoramides: Compounds with multiple amine groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to the presence of both sulfur and phosphorus in its structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
77713-15-6 |
|---|---|
Formule moléculaire |
C6H16NO3PS |
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylamino)ethanethiol |
InChI |
InChI=1S/C6H16NO3PS/c1-3-9-11(8,10-4-2)7-5-6-12/h12H,3-6H2,1-2H3,(H,7,8) |
Clé InChI |
OMAAWZXDBQEZIM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NCCS)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




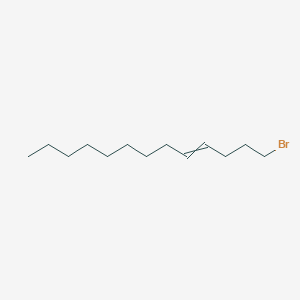
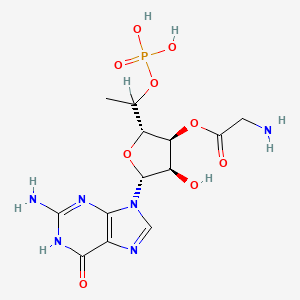
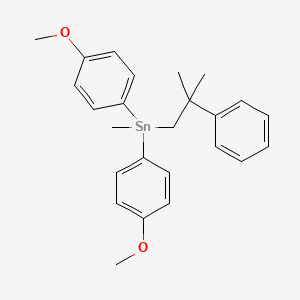


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)


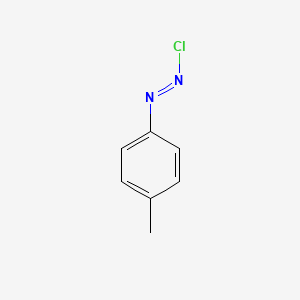
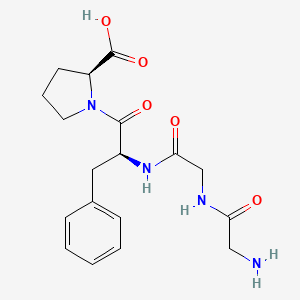
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
